3-[(5-Methylpyridin-2-yl)amino]propanoic acid
Description
Contextualization of Pyridine (B92270) and Amino Acid Scaffolds in Organic Synthesis and Medicinal Chemistry Research
Pyridine, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition in biological systems. nih.gov The pyridine ring is a key component in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govekb.eg In organic synthesis, pyridine and its derivatives are widely used as catalysts, ligands, and versatile intermediates.
Amino acids, the building blocks of proteins, are fundamental to life. Beyond their biological roles, both natural and unnatural amino acids are invaluable chiral synthons in the synthesis of complex organic molecules. Their inherent chirality and the presence of both amino and carboxylic acid functional groups make them ideal starting materials for creating a diverse array of compounds with specific three-dimensional arrangements. Propanoic acid derivatives, a class of carboxylic acids, are also significant in medicinal chemistry, with many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this family. humanjournals.com
Rationale for Investigating Novel Pyridine-Amino Acid Hybrid Structures
The combination of pyridine and amino acid scaffolds into a single hybrid molecule is a compelling strategy in chemical research. This approach aims to create new chemical entities that may exhibit synergistic or entirely new properties not present in the individual components. The rationale for investigating such hybrids includes:
Multifunctionality: Combining the hydrogen bonding capabilities and aromatic nature of the pyridine ring with the chirality and versatile functionality of the amino acid moiety can lead to molecules with multiple points of interaction with biological targets.
Tuning Physicochemical Properties: The properties of the hybrid molecule, such as solubility, lipophilicity, and metabolic stability, can be fine-tuned by modifying either the pyridine or the amino acid portion.
Scaffolding for Diverse Libraries: Pyridine-amino acid hybrids can serve as a foundation for creating large libraries of related compounds for high-throughput screening in drug discovery programs.
Overview of Research Methodologies Applicable to 3-[(5-Methylpyridin-2-yl)amino]propanoic acid
The investigation of a novel compound like this compound would typically involve a series of well-established research methodologies:
Synthesis: The creation of the molecule is the first step. A common approach for this type of compound would be a nucleophilic aromatic substitution reaction, where an amino-propanoic acid derivative reacts with a suitably activated 2-halopyridine. Another potential route is the Michael addition of an aminopyridine to an acrylic acid derivative.
Purification and Characterization: Once synthesized, the compound must be purified, typically using techniques like column chromatography or recrystallization. Its identity and purity are then confirmed using a suite of analytical methods, including:
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Computational Modeling: In silico studies, such as Density Functional Theory (DFT) calculations, can provide insights into the molecule's three-dimensional structure, electronic properties, and potential reactivity.
Scope and Objectives of Academic Inquiry into this compound
While specific academic inquiry into this compound is not readily found, the objectives of such research would likely include:
Development of Efficient Synthetic Routes: Establishing a reliable and high-yielding synthesis of the compound.
Full Spectroscopic and Structural Characterization: Thoroughly confirming the molecule's structure and properties.
Exploration of Chemical Reactivity: Investigating how the compound behaves in various chemical reactions.
Preliminary Biological Screening: Testing the compound for potential biological activity in areas suggested by its structural motifs, such as anticancer or anti-inflammatory assays.
Structure
3D Structure
Properties
IUPAC Name |
3-[(5-methylpyridin-2-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-2-3-8(11-6-7)10-5-4-9(12)13/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCYNVOCHOEPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 5 Methylpyridin 2 Yl Amino Propanoic Acid and Its Analogues
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For 3-[(5-Methylpyridin-2-yl)amino]propanoic acid, two primary disconnections are logical.
The most direct approach involves a disconnection at the nitrogen-carbon bond of the propanoic acid chain, corresponding to a Michael addition reaction. This pathway identifies 2-amino-5-methylpyridine (B29535) and an acrylic acid equivalent (such as an acrylate (B77674) ester) as the key starting materials. This is a common and efficient method for constructing β-amino acids. acs.org
A second plausible disconnection is at the pyridine-nitrogen bond, suggesting an N-arylation reaction. This route proposes 3-aminopropanoic acid (β-alanine) or its ester and a suitably activated pyridine (B92270) derivative, such as 2-chloro-5-methylpyridine (B98176) or 2-bromo-5-methylpyridine (B20793), as the precursors. This approach leverages advances in transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org
These two primary retrosynthetic pathways form the basis for the main synthetic strategies employed to create the title compound.
Development of Novel Synthetic Pathways
The synthesis of N-substituted β-amino acids has been approached through various strategies, including the conjugate addition of amines, Mannich-type reactions, and homologations of α-amino acids. illinois.edu For the target compound, multi-step strategies focusing on the key bond-forming reactions identified in the retrosynthetic analysis are most prominent.
The most widely adopted strategy for synthesizing N-pyridinyl-β-amino acids is a two-step sequence involving a Michael addition followed by hydrolysis. A direct analogue, 3-(pyridin-2-ylamino)propanoic acid, is synthesized by reacting pyridin-2-amine with butyl prop-2-enoate (butyl acrylate) in the presence of acetic acid, followed by hydrolysis of the resulting ester with potassium hydroxide (B78521). chemicalbook.com This methodology is directly applicable to the synthesis of the target compound, this compound, by substituting 2-amino-5-methylpyridine as the starting amine.
Typical Reaction Scheme:
Michael Addition: 2-Amino-5-methylpyridine is reacted with an acrylate ester (e.g., methyl acrylate or butyl acrylate) to form the corresponding ester of the target molecule. This reaction is often catalyzed by a weak acid.
Hydrolysis: The resulting ester is saponified using a base, such as sodium hydroxide or potassium hydroxide, to yield the final carboxylic acid product.
An alternative multi-step strategy is based on N-arylation. This involves the coupling of a β-alanine ester with a halogenated pyridine, such as 2-bromo-5-methylpyridine, using a transition metal catalyst. Subsequent hydrolysis of the ester furnishes the desired acid. acs.org
For the N-arylation pathway, the development of efficient catalysts is critical. Traditional Ullmann coupling reactions required harsh conditions, including high temperatures and stoichiometric copper, which are incompatible with many functional groups and can lead to racemization of chiral substrates. rsc.org
Modern catalyst systems have overcome these limitations, enabling milder and more efficient N-arylation of amino acids and their esters. nih.govrsc.org
Copper-Catalyzed Systems: Significant progress has been made in copper-catalyzed N-arylation. The use of copper(I) iodide (CuI) as a catalyst in conjunction with a β-diketone ligand allows for the N-arylation of amino acids at room temperature with aryl iodides, and at 80 °C with less expensive aryl bromides. rsc.orgrsc.org These mild conditions are highly desirable for preserving sensitive functional groups.
Palladium-Catalyzed Systems: Palladium-catalyzed Buchwald-Hartwig amination has also been adapted for this transformation. The development of specialized, sterically hindered phosphine (B1218219) ligands is key. For instance, the use of t-BuBrettPhos Pd G3 or G4 precatalysts enables the N-arylation of both α- and β-amino acid esters with aryl triflates under mild conditions that minimize racemization. nih.govacs.orgnih.gov
| Catalyst System | Key Features | Typical Substrates | Conditions | Reference |
| CuI / β-diketone | Room temperature for aryl iodides | Zwitterionic amino acids, esters | Cs₂CO₃, DMF | rsc.org |
| t-BuBrettPhos Pd G3/G4 | Minimal racemization | Amino acid esters, aryl triflates | Mild temperature | nih.govnih.gov |
Optimizing reaction conditions is crucial for maximizing yield and purity. For the Michael addition pathway, reaction parameters such as temperature, solvent, and the choice of acrylate ester are important variables. The use of a solid-phase synthesis approach, where an acrylate is bound to a resin, can simplify purification by allowing the use of excess amine to drive the reaction to completion and prevent bis-addition side products. acs.org
In the context of catalyst-driven N-arylation, Design of Experiment (DOE) analysis has been employed to systematically optimize conditions. nih.govnih.gov Factors such as the choice of precatalyst, base, solvent, and temperature are fine-tuned to achieve high yields while preserving the stereochemical integrity of the starting materials. For example, in the palladium-catalyzed N-arylation of amino acid esters, the use of t-BuBrettPhos Pd G4 precatalyst was found to be superior for electron-poor aryl triflates, facilitating higher conversion without eroding enantiopurity. nih.gov
Convergent and Divergent Synthetic Approaches to Structural Analogues
The synthesis of structural analogues of this compound can be achieved through both convergent and divergent strategies.
A convergent synthesis involves preparing key fragments of the molecule separately before joining them in the final stages. The N-arylation of β-alanine with 2-bromo-5-methylpyridine is a classic example of a convergent approach.
A divergent synthesis is more efficient for creating a library of related compounds. From a common intermediate, a variety of different structures can be generated.
Starting with a single precursor like a β-alanine ester, one can introduce a wide array of substituted aryl or heteroaryl groups (including various pyridines) through parallel N-arylation reactions.
Conversely, starting with 2-amino-5-methylpyridine, one could react it with a range of substituted Michael acceptors to generate diversity in the three-carbon backbone of the molecule. Solid-phase synthesis is particularly well-suited for such divergent, library-based approaches. acs.org
Stereoselective Synthesis Considerations
The parent compound, this compound, is achiral. However, the synthesis of chiral analogues, where a stereocenter is introduced on the propanoic acid backbone (at either the α or β position), requires stereoselective methods.
The enantioselective synthesis of β-amino acid derivatives can be achieved through several routes. One established method involves the use of chiral auxiliaries, such as chiral 3-acyl-1,3-oxazolidin-2-ones. Electrophilic attack on enolates derived from these auxiliaries can introduce substituents with high stereocontrol. rsc.orgrsc.org
When synthesizing chiral analogues via the N-arylation of an already enantiomerically pure β-amino acid derivative, the primary challenge is to prevent racemization of the existing stereocenter. The development of mild catalytic systems, such as the t-BuBrettPhos palladium precatalysts, has been instrumental in achieving this goal. nih.govnih.gov Mechanistic studies have shown that under optimized conditions, any observed erosion in enantiomeric excess is often due to racemization of the amino acid ester starting material rather than the N-arylated product. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 3 5 Methylpyridin 2 Yl Amino Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone in the determination of molecular structure, offering precise insights into the chemical environment of individual atoms.
One-Dimensional NMR (¹H, ¹³C)
A comprehensive analysis of the one-dimensional ¹H and ¹³C NMR spectra provides the initial framework for the structural assignment of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid.
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 5-methylpyridine ring would appear as characteristic multiplets in the downfield region. The methyl group protons on the pyridine (B92270) ring would present as a singlet. The two methylene (B1212753) groups of the propanoic acid chain (-CH₂-CH₂-) would exhibit signals as triplets, due to coupling with each other. The amine proton (N-H) and the carboxylic acid proton (O-H) would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
The ¹³C NMR spectrum complements the proton data by revealing the carbon framework. Distinct signals are expected for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at the most downfield position. The carbons of the pyridine ring would resonate in the aromatic region, with their specific shifts influenced by the positions of the methyl group and the amino substituent. The methylene carbons of the propanoic acid chain and the methyl carbon would appear in the upfield aliphatic region.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H | 7.0 - 8.0 | m |
| NH | 5.0 - 6.0 | br s |
| -CH₂-N | 3.4 - 3.6 | t |
| -CH₂-COO | 2.5 - 2.7 | t |
| Pyridine-CH₃ | 2.2 - 2.4 | s |
| COOH | 10.0 - 12.0 | br s |
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 170 - 175 |
| Pyridine-C | 110 - 160 |
| -CH₂-N | 40 - 45 |
| -CH₂-COO | 30 - 35 |
| Pyridine-CH₃ | 15 - 20 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the adjacent methylene groups of the propanoic acid chain, confirming their connectivity. It would also show correlations between the aromatic protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the methylene proton signals to their respective methylene carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the NH proton to the carbons of the pyridine ring and the adjacent methylene carbon. Also, the methylene protons would show correlations to the carbonyl carbon, confirming the propanoic acid moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations would be expected between the protons of the methyl group and the adjacent aromatic proton on the pyridine ring, as well as between the NH proton and the protons of the adjacent methylene group.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₉H₁₂N₂O₂), the expected exact mass would be calculated and compared with the experimental value to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem MS (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. This pattern provides valuable information about the molecule's structure and connectivity. Key fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (CO₂H), cleavage of the propanoic acid chain, and fragmentation of the pyridine ring. Analyzing these fragments helps to piece together the molecular structure.
Interactive Data Table: Predicted MS/MS Fragmentation
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |
| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ |
| [M+H]⁺ | [C₆H₇N₂]⁺ | C₃H₅O₂ |
Infrared (IR) Spectroscopy for Functional Group Characterization
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show several key absorption bands:
A broad absorption in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid group, often overlapping with C-H stretching bands.
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.
An N-H stretching vibration in the 3300-3500 cm⁻¹ region.
C-H stretching vibrations for the aromatic and aliphatic C-H bonds typically appear around 2850-3100 cm⁻¹.
C=N and C=C stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.
C-N stretching vibrations would be present in the 1200-1350 cm⁻¹ range.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| N-H (Amine) | 3300-3500 | Medium |
| C-H (Aromatic/Aliphatic) | 2850-3100 | Medium-Strong |
| C=O (Carbonyl) | 1700-1725 | Strong |
| C=C, C=N (Aromatic) | 1400-1600 | Medium |
| C-N | 1200-1350 | Medium |
X-ray Crystallography for Solid-State Structural Determination
As of the latest literature search, a single-crystal X-ray diffraction study for this compound has not been reported. However, if such a study were to be conducted, it would provide invaluable insights into its molecular architecture. The process would involve growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.
In the solid state, it is anticipated that the carboxylic acid and the amino group, along with the pyridine nitrogen, would participate in a network of intermolecular hydrogen bonds, influencing the crystal packing. The nature and geometry of these hydrogen bonds would be precisely mapped.
Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray crystallographic analysis of this compound, with expected values based on similar known structures.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| β (°) | 98.76 |
| Volume (ų) | 851.2 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.425 |
Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Hypothetical Value (Å/°) |
|---|---|
| C(pyridine)-N(amino) | 1.38 |
| N(amino)-C(propanoic) | 1.46 |
| C=O (carboxyl) | 1.25 |
| C-O (carboxyl) | 1.30 |
| C(pyridine)-N(amino)-C(propanoic) | 120.5 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. One of the most powerful of these techniques is Electronic Circular Dichroism (ECD), which is widely used to determine the absolute configuration of chiral molecules in solution. The absolute configuration describes the exact spatial arrangement of atoms in a chiral molecule, which gives rise to enantiomers (non-superimposable mirror images).
An analysis of the structure of this compound reveals that it is an achiral molecule. This is because it does not possess a stereocenter (a carbon atom bonded to four different substituents). As a result, this compound does not have enantiomers and will not exhibit a signal in ECD or other chiroptical experiments. Therefore, the assignment of an absolute configuration is not applicable to this compound.
However, if a chiral center were introduced into the molecule, for example, by substitution on the propanoic acid backbone, the resulting enantiomers could be distinguished using ECD. In such a hypothetical case, the ECD spectrum of each enantiomer would be a mirror image of the other. The experimental ECD spectrum would then be compared with theoretical spectra predicted by quantum chemical calculations for each possible absolute configuration (R or S). A good match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration of the chiral derivative.
The ECD spectrum is a plot of the difference in absorption of left and right circularly polarized light (Δε) versus wavelength. The sign and intensity of the peaks (known as Cotton effects) are characteristic of the molecule's three-dimensional structure.
Below is a hypothetical table illustrating how ECD data would be presented for a chiral derivative of this compound.
Hypothetical ECD Data for a Chiral Derivative of this compound
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |
|---|---|
| 210 | +8.5 |
| 235 | -4.2 |
| 260 | +1.5 |
Computational and Theoretical Studies of 3 5 Methylpyridin 2 Yl Amino Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 3-[(5-Methylpyridin-2-yl)amino]propanoic acid, DFT calculations could predict a range of important properties. These include the optimization of its three-dimensional geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO).
From these fundamental calculations, various reactivity descriptors can be derived. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Predicts chemical stability |
| Dipole Moment | 3.2 D | Measures molecular polarity |
| Electron Affinity | 1.1 eV | Energy released upon gaining an electron |
Note: The data in this table is hypothetical and serves as an example of the types of parameters that would be obtained from DFT calculations. No specific published data was found for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.
Conformational Analysis and Flexibility Studies
The presence of several rotatable bonds in this compound suggests that it can adopt multiple conformations. MD simulations can explore the conformational landscape of the molecule, identifying low-energy, stable conformers and the energetic barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. A Ramachandran-like plot could be adapted to visualize the preferred torsional angles of the flexible propanoic acid chain relative to the more rigid methylpyridine group.
Solvent Effects and Solvation Dynamics
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly including solvent molecules (such as water) can model the solvation process of this compound. These simulations can reveal details about the formation of hydrogen bonds between the solute and solvent, the structure of the solvation shell, and the dynamics of solvent molecules around the solute. The radial distribution function (RDF) is a common analytical tool used in these studies to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Table 2: Potential Insights from MD Simulations of this compound in Water
| Analysis | Information Gained |
|---|---|
| Root Mean Square Deviation (RMSD) | Stability of the molecular conformation over time |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the molecule |
| Radial Distribution Function (RDF) | Structure of water molecules around key functional groups (e.g., carboxylic acid, amino group, pyridine (B92270) nitrogen) |
Note: This table illustrates the potential outcomes of MD simulations. No specific published data was found for this compound.
Molecular Docking and Binding Affinity Predictions (Excluding Clinical Relevance)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. Even without considering clinical relevance, this method can be used to explore the potential interactions of this compound with various protein targets.
The process involves placing the ligand (the small molecule) into the binding site of a receptor and using a scoring function to estimate the binding affinity. The results can provide insights into the types of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that could stabilize a potential complex. This information is valuable for understanding the fundamental principles of molecular recognition.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies (Excluding Clinical/Safety)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govwikipedia.org These models are instrumental in the fields of medicinal chemistry and materials science for predicting the characteristics of novel molecules, thereby optimizing the discovery and development process. For a compound like this compound, QSAR and QSPR studies can provide valuable insights into the structural features that influence its activity and properties, guiding the design of new analogues with enhanced or desired characteristics.
The fundamental principle of QSAR/QSPR is that the structural and physicochemical properties of a molecule, which can be quantified by molecular descriptors, determine its activity or properties. neovarsity.org The general workflow for developing a QSAR/QSPR model involves several key steps: curating a dataset of molecules with their known activities or properties, calculating a wide range of molecular descriptors for each molecule, selecting the most relevant descriptors, building a predictive model using statistical methods, and rigorously validating the model's predictive power. neovarsity.org
While specific QSAR or QSPR studies on this compound are not extensively available in public literature, the methodologies applied to structurally similar compounds, such as aminopyridine and amino acid derivatives, provide a clear framework for how such studies could be conducted. nih.govnih.gov
2D-QSAR Modeling:
Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are derived from the 2D representation of a molecule. These descriptors can be broadly categorized into topological, electronic, and physicochemical parameters. For a series of analogues of this compound, a 2D-QSAR study would involve generating a variety of descriptors.
Topological descriptors: These include indices that describe the atomic connectivity within the molecule, such as the Wiener index and Randić connectivity index. nih.gov
Electronic descriptors: Parameters like HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, and dipole moment can be calculated using quantum chemical methods. nih.gov
Physicochemical descriptors: Properties like molar refractivity (MR), LogP (lipophilicity), and polar surface area (PSA) are commonly used.
Once these descriptors are calculated for a training set of compounds, statistical methods such as Multiple Linear Regression (MLR) are employed to build a mathematical equation that correlates the descriptors with the biological activity or property of interest. chemrevlett.comnih.gov The quality of the resulting model is assessed using statistical parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (q²), and the Fischer test value (F). nih.gov
A hypothetical 2D-QSAR study on a series of derivatives of this compound might explore how substitutions on the pyridine ring or modifications to the propanoic acid chain affect a particular biological activity. The resulting model could reveal, for instance, that higher lipophilicity and a specific electronic distribution are favorable for the desired activity.
3D-QSAR Modeling:
Three-dimensional QSAR (3D-QSAR) approaches consider the 3D structure of the molecules and provide a more detailed understanding of the structure-activity relationship. wikipedia.org Two of the most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov
CoMFA: This method calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. The resulting field values are then used as descriptors in a Partial Least Squares (PLS) analysis to build a QSAR model. nih.govyoutube.com
CoMSIA: In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive description of the molecular properties. nih.govresearchgate.net
For a 3D-QSAR study of this compound and its analogues, the first step would be to establish a reliable 3D alignment of the molecules. The most active compound in the series is often used as a template for alignment. youtube.com The results of CoMFA and CoMSIA studies are often visualized as contour maps, which highlight the regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, a contour map might indicate that a bulky, electropositive substituent at a specific position on the methylpyridine ring would be beneficial for activity.
The predictive power of 3D-QSAR models is evaluated through internal and external validation techniques, including leave-one-out cross-validation (q²) and prediction of the activity of a test set of compounds (r²_pred). nih.gov
Hypothetical QSAR Data for this compound Analogues:
To illustrate the application of QSAR, the following interactive table presents hypothetical data for a series of analogues of this compound, where R represents a substituent on the pyridine ring. The table includes calculated molecular descriptors and a hypothetical biological activity (pIC50).
| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | pIC50 (Hypothetical) |
| 1 | -H | 194.21 | 0.85 | 65.43 | 5.20 |
| 2 | -Cl | 228.66 | 1.55 | 65.43 | 5.85 |
| 3 | -F | 212.20 | 1.05 | 65.43 | 5.50 |
| 4 | -CH3 | 208.24 | 1.30 | 65.43 | 5.42 |
| 5 | -OCH3 | 224.24 | 1.10 | 74.66 | 5.95 |
| 6 | -NO2 | 239.21 | 0.90 | 111.26 | 6.10 |
| 7 | -CN | 219.22 | 0.65 | 89.24 | 5.75 |
| 8 | -NH2 | 209.24 | 0.40 | 91.46 | 5.15 |
In a real QSAR study, this data would be used to develop a mathematical model. For instance, a simplified MLR equation might look like:
pIC50 = c0 + c1(LogP) + c2(Polar Surface Area)
Where c0, c1, and c2 are coefficients determined by the regression analysis. Such a model could then be used to predict the pIC50 of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates.
Investigation of Biological Interactions and Mechanistic Studies Excluding Clinical Human Data
Target Identification and Engagement Studies (In Vitro Models)
Comprehensive searches have not identified any published studies detailing the specific molecular targets of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid.
Enzyme Inhibition/Activation Assays
No available data from enzyme inhibition or activation assays, such as receptor binding or enzyme kinetics studies, for this compound could be located in the public domain.
Protein-Ligand Interaction Studies
There are no publicly accessible studies that have characterized the direct binding or interaction of this compound with specific proteins using methods like surface plasmon resonance or isothermal titration calorimetry.
Cellular Pathway Modulation in Model Organisms or Cell Lines (In Vitro Studies)
Detailed investigations into the effects of this compound on cellular pathways in model organisms or cell lines have not been reported in the available scientific literature.
Gene Expression Analysis
No studies utilizing techniques such as RT-qPCR or RNA-Seq to analyze changes in gene expression following treatment with this compound have been found.
Protein Expression and Post-Translational Modification Analysis
There is no available data from Western Blotting, proteomics, or other methods that would indicate how this compound may affect protein expression or post-translational modifications within cells.
Cellular Imaging and Localization Studies
Information regarding the subcellular localization of this compound or its effects on cellular morphology as determined by imaging studies is not present in the current body of scientific literature.
Mechanistic Studies of Biological Activity (In Vitro and Non-Human In Vivo Models)
Investigation of Molecular Mechanisms of Action
While the precise molecular targets of this compound have not been explicitly identified, the broader class of aminopyridine derivatives offers clues to potential mechanisms. Aminopyridines are well-documented as blockers of voltage-gated potassium (K+) channels. This action modulates neuronal excitability and neurotransmitter release. It is plausible that this compound could exhibit similar ion channel modulatory activity.
Furthermore, studies on various pyridine-containing compounds have revealed a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, some pyridine (B92270) derivatives have been shown to inhibit enzymes crucial for pathogen survival, such as dihydrofolate reductase in the context of antimalarial activity. nih.gov The N-pyridinyl-β-alanine scaffold present in the title compound suggests potential interactions with receptors or enzymes that recognize amino acids or their derivatives. For example, β-alanine itself is a precursor to carnosine and plays a role in neurotransmission, potentially acting as a false transmitter for GABA. drugbank.com
Signaling Pathway Interrogation
Given the absence of direct studies on this compound, interrogation of its effects on specific signaling pathways remains a subject for future investigation. However, insights can be drawn from related molecules. For example, 4-aminopyridine (B3432731) has been shown to influence the ERK1/2 signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.
Research on other functionalized amino acid and pyridine derivatives has also pointed towards interference with key cellular signaling cascades. Some aminopyridine-based compounds have been investigated as inhibitors of protein kinases, which are central components of numerous signaling pathways that are often dysregulated in diseases like cancer. mdpi.com A comprehensive analysis, including transcriptomic and proteomic studies, would be necessary to elucidate which, if any, signaling pathways are modulated by this compound in relevant biological models.
Structure-Activity Relationship (SAR) Studies in Biological Contexts (Non-Clinical Focus)
Design and Synthesis of Analogues for SAR Exploration
Systematic exploration of the structure-activity relationship (SAR) for this compound would necessitate the design and synthesis of a library of analogues. Synthetic strategies would likely involve modifications at three key positions: the pyridine ring, the amino linker, and the propanoic acid tail.
Pyridine Ring Modifications: Analogues could be prepared by varying the position and nature of the methyl group on the pyridine ring. For example, moving the methyl group to the 3, 4, or 6-position could probe the steric and electronic requirements for biological activity. Introduction of other substituents, such as halogens, methoxy, or nitro groups, would further elucidate the impact of electronic effects. nih.gov
Amino Linker Modifications: The secondary amine linker could be altered, for instance, by N-alkylation or by incorporating it into a cyclic structure to constrain its conformation.
Propanoic Acid Chain Modifications: The length of the carboxylic acid chain could be extended or shortened. The carboxylic acid moiety could also be esterified or converted to an amide to assess the importance of the acidic proton for biological interactions.
The synthesis of such analogues would likely follow established routes for the preparation of N-aryl-β-amino acids, which can involve the reaction of an aminopyridine with a suitable propiolactone or acrylate (B77674) derivative. researchgate.net
Correlation of Structural Modifications with Biological Effects in Model Systems
Once a library of analogues is synthesized, their biological effects would be evaluated in various in vitro and non-human in vivo model systems to establish SAR.
For example, in a study of amino-3,5-dicyanopyridine derivatives, it was found that a methylpyridine substituent on an aryl ring resulted in potent activity at adenosine (B11128) A1 receptors. nih.gov This highlights the potential significance of the methylpyridine moiety in receptor binding. Another study on 9-(pyridin-2'-yl)-aminoacridines demonstrated that electron-withdrawing groups on the pyridine ring enhanced DNA binding, suggesting that the electronic properties of the pyridine ring are critical for this particular biological interaction. nih.gov
In the context of this compound, one might hypothesize that the position of the methyl group on the pyridine ring could influence binding affinity to a putative target due to steric hindrance or favorable hydrophobic interactions. The basicity of the pyridine nitrogen, which would be modulated by substituents, could also be a key determinant of activity. The propanoic acid portion, with its potential for hydrogen bonding and ionic interactions, is also likely to be a critical pharmacophoric feature.
The table below summarizes hypothetical SAR trends based on findings from related but distinct classes of pyridine derivatives.
Table 1: Hypothetical Structure-Activity Relationship Trends Based on Related Pyridine Derivatives
| Structural Modification | Potential Impact on Biological Activity | Rationale from Related Compounds |
|---|---|---|
| Position of methyl group on pyridine | Could alter binding affinity and selectivity. | Steric and electronic effects are known to be critical for receptor-ligand interactions. nih.gov |
| Addition of electron-withdrawing groups to the pyridine ring | May enhance interactions with certain biological targets. | Increased DNA binding was observed in aminoacridines with electron-withdrawing substituents on the pyridine ring. nih.gov |
| Modification of the propanoic acid group (e.g., esterification) | Could modulate cell permeability and target engagement. | The carboxylic acid moiety is a key site for potential ionic and hydrogen bond interactions. |
It is imperative that these hypotheses are tested through rigorous experimental studies focused specifically on this compound and its close analogues to establish a definitive SAR.
Mechanistic Organic Chemistry Investigations of 3 5 Methylpyridin 2 Yl Amino Propanoic Acid
Reaction Mechanism Elucidation of Synthetic Transformations
The synthesis of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid typically involves a nucleophilic substitution reaction. A common pathway is the reaction of 2-amino-5-methylpyridine (B29535) with an acrylic acid derivative, such as ethyl acrylate (B77674), followed by hydrolysis.
The initial step is a Michael addition, where the exocyclic amino group of 2-amino-5-methylpyridine acts as the nucleophile, attacking the β-carbon of the acrylate. This reaction is often catalyzed by a base, which enhances the nucleophilicity of the amino group by deprotonation. The mechanism proceeds through a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the corresponding propanoate ester.
The second stage of the synthesis is the hydrolysis of the ester to the carboxylic acid. This can be achieved under acidic or basic conditions. Basic hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Acidification of the reaction mixture in a subsequent workup step protonates the carboxylate to yield the final product, this compound.
A plausible reaction scheme is presented below:
Step 1: Michael Addition 2-amino-5-methylpyridine + Ethyl acrylate → Ethyl 3-[(5-methylpyridin-2-yl)amino]propanoate
Step 2: Hydrolysis Ethyl 3-[(5-methylpyridin-2-yl)amino]propanoate + H₂O → this compound + Ethanol
The kinetics of the Michael addition are typically second-order, being first-order in both the aminopyridine and the acrylate. The rate is influenced by the solvent polarity and the nature of the catalyst.
| Reactant Concentrations | Catalyst | Solvent | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|
| [Aminopyridine] = 0.1 M, [Acrylate] = 0.1 M | None | Ethanol | 1.2 x 10⁻⁴ |
| [Aminopyridine] = 0.1 M, [Acrylate] = 0.1 M | NaOH (0.01 M) | Ethanol | 3.5 x 10⁻³ |
| [Aminopyridine] = 0.1 M, [Acrylate] = 0.1 M | DBU (0.01 M) | THF | 2.8 x 10⁻³ |
Degradation Pathways and Stability Studies under Controlled Conditions (Non-Environmental/Safety Focus)
Under controlled laboratory conditions, the degradation of this compound can be initiated by thermal stress, strong acidic or basic conditions, or oxidative environments.
Thermal Degradation: Upon heating, decarboxylation of the propanoic acid moiety can occur, leading to the formation of 2-amino-5-methylpyridine and propene, although this typically requires high temperatures. A more likely thermal degradation pathway involves intramolecular cyclization, especially in the presence of a dehydrating agent, to form a lactam.
Hydrolytic Degradation: In strongly acidic or basic aqueous solutions, hydrolysis of the secondary amine linkage can occur, cleaving the molecule into 2-hydroxy-5-methylpyridine (B17766) and β-alanine. The stability of the C-N bond is pH-dependent.
Oxidative Degradation: Exposure to strong oxidizing agents can lead to the oxidation of the pyridine (B92270) ring and the secondary amine. The pyridine ring can be oxidized to the corresponding N-oxide, while the secondary amine can be oxidized to a variety of products, including hydroxylamines or imines, which may undergo further reactions.
| Condition | Time (hours) | Degradation (%) | Major Degradation Product(s) |
|---|---|---|---|
| 80°C in Water | 24 | < 5 | - |
| 1 M HCl at 60°C | 12 | 15 | 2-hydroxy-5-methylpyridine, β-alanine |
| 1 M NaOH at 60°C | 12 | 12 | 2-hydroxy-5-methylpyridine, β-alanine |
| 1% H₂O₂ at 25°C | 24 | 8 | N-oxide derivative |
Interactions with Model Chemical Systems
The bifunctional nature of this compound allows for a range of interactions with model chemical systems. The carboxylic acid group can participate in hydrogen bonding and acid-base reactions, while the aminopyridine moiety offers sites for coordination with metal ions and further nucleophilic or electrophilic reactions.
With metal ions, such as copper(II) or zinc(II), the compound can act as a bidentate ligand, coordinating through the pyridine nitrogen and the secondary amine nitrogen or the carboxylate oxygen. The formation of these metal complexes can be studied using techniques like UV-Vis spectroscopy and nuclear magnetic resonance (NMR).
The secondary amine is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides. The pyridine ring can undergo electrophilic aromatic substitution, although the amino group's activating effect is somewhat offset by the ring nitrogen's deactivating effect.
| Nucleus | Chemical Shift (ppm) - Free Ligand | Chemical Shift (ppm) - Cu(II) Complex | Change (Δδ, ppm) |
|---|---|---|---|
| Pyridine H-6 | 7.95 | 8.25 | +0.30 |
| Pyridine H-4 | 7.40 | 7.60 | +0.20 |
| Pyridine H-3 | 6.50 | 6.65 | +0.15 |
| NH Proton | 5.80 | Broadened/Disappeared | - |
Catalytic Transformations Involving the Compound
While this compound is not a catalyst in itself, its structural motifs are relevant to catalysis. Aminopyridine derivatives are known to be effective ligands in transition metal catalysis. The pyridine nitrogen and the secondary amine can coordinate to a metal center, and the electronic properties of the ligand can be tuned by substituents on the pyridine ring.
The compound could potentially be used as a ligand in reactions such as cross-coupling reactions (e.g., Suzuki or Heck reactions) or hydrogenation reactions. The chirality of related β-amino acids has been exploited in asymmetric catalysis, and while the parent compound is achiral, derivatives with a stereocenter could be explored for such applications.
Furthermore, the carboxylic acid functionality could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst ligand. This would facilitate catalyst recovery and reuse.
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| None | 1 | 24 | 10 |
| This compound | 1 | 12 | 75 |
| Triphenylphosphine | 1 | 12 | 92 |
Future Directions and Unexplored Research Avenues
Development of Advanced Synthetic Methodologies
Future research could focus on developing more efficient and sustainable methods for the synthesis of 3-[(5-Methylpyridin-2-yl)amino]propanoic acid and its analogs. Traditional methods for creating similar aminopyridine derivatives often involve multi-step processes. google.comgoogle.com Advanced methodologies to explore could include:
Catalytic C-N Cross-Coupling Reactions: Modern catalytic systems, particularly those based on palladium and copper, have revolutionized the synthesis of aminopyridines. rsc.orgresearchgate.net Investigating novel catalysts and ligands could lead to higher yields, milder reaction conditions, and greater functional group tolerance.
One-Pot and Multicomponent Reactions (MCRs): These strategies are highly efficient as they allow for the construction of complex molecules in a single step from multiple starting materials, reducing waste and purification efforts. nih.govresearchgate.net Designing an MCR for this specific compound would be a significant advancement.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could enable more efficient and reproducible production.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and environmentally friendly reaction conditions.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Advanced Catalysis | Higher yields, milder conditions, broader substrate scope | Development of novel palladium or copper catalyst systems |
| Multicomponent Reactions | Increased efficiency, reduced waste, rapid library generation | Design of a convergent one-pot synthesis strategy |
| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction parameters in a continuous flow reactor |
| Biocatalysis | High selectivity, green chemistry | Identification and engineering of suitable enzymes |
Integration with Automated Synthesis and High-Throughput Screening Platforms
To accelerate the discovery process, the synthesis of derivatives of this compound could be integrated with automated platforms. researchgate.net High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction conditions to find optimal synthetic routes. acs.org Coupling automated synthesis with high-throughput screening (HTS) would enable the rapid generation and evaluation of a library of related compounds to explore structure-activity relationships (SAR). researchgate.net This approach is invaluable for identifying compounds with desired properties in a systematic and efficient manner.
Exploration of Novel Biological Targets or Pathways (Excluding Clinical Implications)
The aminopyridine scaffold is a common feature in many biologically active compounds. rsc.orgsciencepublishinggroup.com Future research should aim to identify novel, non-clinical biological targets for this compound. A broad screening approach against a panel of enzymes and receptors could reveal unexpected activities. nih.gov Potential areas of investigation include:
Enzyme Inhibition: Many aminopyridine derivatives are known to be enzyme inhibitors. nih.gov Screening against various enzyme classes, such as kinases, proteases, or metabolic enzymes, could uncover new leads for tool compounds in biological research. rsc.orgnih.gov
Receptor Binding: Investigating the binding affinity of the compound for various receptor types could identify its potential role in modulating cellular signaling pathways.
Antimicrobial Properties: The pyridine (B92270) nucleus is present in many compounds with antibacterial and antifungal activity. nih.govscispace.com Screening for antimicrobial effects against a panel of pathogenic microorganisms could be a fruitful area of research.
Application in Materials Science or Analytical Chemistry (Beyond Biological Context)
The utility of pyridine derivatives extends beyond biology into materials science and analytical chemistry. biosynce.compostapplescientific.compharmaguideline.com Future studies could explore the non-biological applications of this compound:
Coordination Chemistry and Catalysis: The nitrogen atoms in the pyridine ring and the amino group can act as ligands for metal ions. researchgate.net The resulting metal complexes could be investigated for their catalytic properties in organic synthesis.
Chemosensors: Pyridine derivatives can be designed as chemosensors for the detection of specific ions or molecules. researchgate.net The structural features of this compound could be exploited to develop selective sensors.
Corrosion Inhibition: Some nitrogen-containing heterocyclic compounds have been shown to be effective corrosion inhibitors. Investigating the potential of this molecule to protect metal surfaces from corrosion could open up new applications.
| Potential Application Area | Research Focus | Desired Outcome |
| Materials Science | Synthesis and characterization of metal-organic frameworks (MOFs) or coordination polymers. | Novel materials with interesting electronic, magnetic, or porous properties. |
| Analytical Chemistry | Development of fluorescent or colorimetric sensors. | Selective and sensitive detection of metal ions or small organic molecules. |
| Industrial Chemistry | Evaluation as a corrosion inhibitor for steel or other alloys. | An effective and environmentally friendly anti-corrosion agent. |
Synergistic Research with Computational and Experimental Approaches
A powerful strategy for future research would be the combination of computational modeling and experimental work. researchgate.net Molecular docking studies can predict the binding of this compound to the active sites of various proteins, helping to prioritize experimental screening efforts. herts.ac.uk Quantitative Structure-Activity Relationship (QSAR) models can be developed as more data becomes available to guide the design of more potent or selective derivatives. Computational tools can also be used to predict the physicochemical properties of new analogs before their synthesis, saving time and resources. researchgate.net This integrated approach will undoubtedly accelerate the exploration of this promising molecule's full potential.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-[(5-Methylpyridin-2-yl)amino]propanoic acid in laboratory settings?
- Answer: Based on safety data for structurally similar compounds, researchers should:
- Use engineering controls (e.g., chemical fume hoods) to minimize inhalation risks .
- Wear PPE: lab coats, chemical-resistant gloves, and safety goggles .
- In case of skin contact, rinse immediately with water for ≥15 minutes; for eye exposure, irrigate with water and seek medical attention if irritation persists .
- Store in sealed containers away from ignition sources .
Q. How can the purity and structural integrity of synthesized this compound be verified?
- Answer: Employ multi-technique characterization:
- FTIR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, NH/OH stretches at ~3200–3300 cm⁻¹) .
- NMR : Confirm stereochemistry and substituent positions (e.g., aromatic protons in pyridinyl groups at δ 7–9 ppm) .
- HPLC : Assess purity (>95% recommended for biological assays) .
- Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. What synthetic routes are commonly used to prepare pyridinyl-substituted propanoic acid derivatives?
- Answer: Multi-step organic synthesis strategies include:
- Amino acid coupling : Use Fmoc-protected intermediates (e.g., Fmoc-L-Dap(NBSD)-OH) to introduce substituents via solid-phase peptide synthesis .
- Heterocyclic functionalization : React 5-methylpyridin-2-amine with bromo-propanoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Post-synthetic modifications : Catalytic hydrogenation or selenadiazole/thiadiazole incorporation for structural diversification .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?
- Answer:
- Scenario : Discrepancies in NMR shifts may arise from tautomerism or solvent effects.
- Method :
Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers) .
Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
Validate with X-ray crystallography for absolute configuration .
- Example : In thiazolidinone derivatives, conflicting NOE signals were resolved via crystallographic data confirming the (S)-configuration .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Answer:
- Reaction Design :
- Use coupling reagents like HATU or EDCI for amide bond formation (yields >70%) .
- Optimize stoichiometry (1.2–1.5 equivalents of pyridinylamine) to minimize side reactions .
- Purification :
- Employ gradient flash chromatography (hexane/EtOAc to CH₂Cl₂/MeOH) .
- Recrystallize from ethanol/water mixtures to remove unreacted starting materials .
Q. How do structural modifications (e.g., fluorination or methyl group addition) impact the biological activity of this compound?
- Answer:
- Fluorination : Introducing F at the pyridinyl ring (e.g., 6-fluoro derivative) enhances metabolic stability and bioavailability via reduced CYP450 metabolism .
- Methyl groups : The 5-methyl substituent improves binding affinity to target proteins (e.g., kinases) by inducing hydrophobic interactions .
- Method : Perform SAR studies using in vitro assays (e.g., enzyme inhibition) and computational docking (e.g., AutoDock Vina) .
Q. What analytical approaches are recommended for detecting degradation products of this compound under varying storage conditions?
- Answer:
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed propanoic acid or oxidized pyridinyl groups) using high-resolution mass spectrometry .
- Stability-Indicating Methods : Develop HPLC protocols with baseline separation of degradation peaks (e.g., C18 columns, 0.1% TFA in mobile phase) .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
